molecular formula C16H22Cl2N2O2 B2496662 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride CAS No. 1396711-51-5

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride

Número de catálogo: B2496662
Número CAS: 1396711-51-5
Peso molecular: 345.26
Clave InChI: JXYWYPCUHZZFKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is a piperazine-derived compound featuring a 4-chlorobenzoyl substituent on the piperazine ring and a cyclopropylethanol moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Piperazine derivatives are widely explored for their versatility in drug design, particularly in central nervous system (CNS) and antihistamine therapies, due to their ability to modulate neurotransmitter receptors.

Propiedades

IUPAC Name

(4-chlorophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2.ClH/c17-14-5-3-13(4-6-14)16(21)19-9-7-18(8-10-19)11-15(20)12-1-2-12;/h3-6,12,15,20H,1-2,7-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYWYPCUHZZFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Mono-Acylation of Piperazine

Piperazine’s symmetry necessitates protection-deprotection strategies to achieve mono-substitution. The Boc-protection approach is employed:

  • Protection :
    Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.
    $$
    \text{Piperazine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{N-Boc-piperazine}
    $$
    Yield: 85–90% after silica gel chromatography (hexanes/EtOAc, 7:3).

  • Acylation :
    N-Boc-piperazine reacts with 4-chlorobenzoyl chloride in DCM using TEA to scavenge HCl.
    $$
    \text{N-Boc-piperazine} + \text{4-ClC}6\text{H}4\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{N-Boc-N'-(4-chlorobenzoyl)piperazine}
    $$
    Yield: 78–82%.

  • Deprotection :
    Boc removal is achieved with HCl in dioxane (4 M), yielding 4-chlorobenzoylpiperazine hydrochloride.
    $$
    \text{N-Boc-N'-(4-chlorobenzoyl)piperazine} \xrightarrow{\text{HCl/dioxane}} \text{4-ClC}6\text{H}4\text{CO-piperazine·HCl}
    $$
    Yield: 95%.

Synthesis of 2-Cyclopropylethanol

Cyclopropanation of Allyl Alcohol

The Simmons-Smith reaction facilitates cyclopropane ring formation:

  • Allyl alcohol is treated with diiodomethane and a zinc-copper couple in ether.
    $$
    \text{CH}2=\text{CHCH}2\text{OH} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn(Cu)}} \text{Cyclopropane-CH}2\text{CH}2\text{OH}
    $$
    Yield: 65–70%.

Conversion to Bromide

The alcohol is converted to 2-bromoethylcyclopropane using PBr₃ in ether:
$$
\text{Cyclopropane-CH}2\text{CH}2\text{OH} + \text{PBr}3 \rightarrow \text{Cyclopropane-CH}2\text{CH}_2\text{Br}
$$
Yield: 88%.

Alkylation of 4-Chlorobenzoylpiperazine

The free amine in 4-chlorobenzoylpiperazine hydrochloride is alkylated with 2-bromoethylcyclopropane:

  • Neutralization :
    The hydrochloride is treated with NaOH in ethanol to liberate the free base.
  • Alkylation :
    The base reacts with 2-bromoethylcyclopropane in acetonitrile at 60°C for 12 h.
    $$
    \text{4-ClC}6\text{H}4\text{CO-piperazine} + \text{BrCH}2\text{CH}2\text{-cyclopropane} \rightarrow \text{Target free base}
    $$
    Yield: 60–65% after chromatography (DCM/MeOH, 9:1).

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether, precipitating the hydrochloride salt:
$$
\text{Target free base} + \text{HCl} \rightarrow \text{2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol·HCl}
$$
Yield: 90–95%. Purity: >99% (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.72 (d, J = 8.6 Hz, 2H, ArH), 7.48 (d, J = 8.6 Hz, 2H, ArH), 3.82–3.75 (m, 4H, piperazine), 3.20–3.12 (m, 2H, CH₂O), 2.95–2.85 (m, 2H, CH₂N), 1.55–1.45 (m, 1H, cyclopropane), 0.85–0.70 (m, 4H, cyclopropane).
  • ESI-MS : m/z 378.1 [M+H]⁺.

Purity and Stability

  • HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability.

Optimization and Challenges

Regioselectivity in Piperazine Functionalization

Di-substitution was minimized by using a 1:1 molar ratio of 4-chlorobenzoyl chloride to N-Boc-piperazine and maintaining reaction temperatures below 25°C.

Cyclopropane Stability

The cyclopropane ring remained intact under mild acidic conditions (pH 4–6) but decomposed in strongly acidic (pH < 2) or basic (pH > 10) environments.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Boc-protection route 58 99 120
Direct alkylation 45 92 95

The Boc-protection route offers superior yield and purity despite higher costs, making it preferable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mecanismo De Acción

The mechanism of action of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The 4-chlorobenzoyl group may enhance the compound’s binding affinity and specificity, while the cyclopropylethanol moiety can influence its pharmacokinetic properties.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Features
Target Compound 4-Chlorobenzoyl, cyclopropylethanol ~363.3* Enhanced solubility (HCl salt); cyclopropyl may reduce oxidative metabolism.
Ziprasidone Related Compound B Benzoisothiazol, dichloro-biindoline 839.85 Complex dimeric structure; likely impacts receptor affinity and pharmacokinetics.
Ziprasidone Related Compound C Benzoisothiazol, chloroindolinone 546.11 Smaller than Compound B; indolinone moiety may confer unique binding interactions.
Cetirizine-related compound a (4-Chlorophenyl)phenylmethyl, ethanol Ethanol substituent similar to target compound but lacks cyclopropyl; phenylmethyl group increases lipophilicity.
2-[4-(2-Chlorothioxanthene)piperazin-1-yl]-ethanol HCl Chlorothioxanthene, ethanol 437.4 Thioxanthene group (rigid tricyclic system) enhances CNS penetration.
Indolylpropyl-chlorobenzoyl piperazine derivative Indolylpropyl, chlorobenzoyl, ethanone 473.28 Ethanone group reduces polarity compared to ethanol; indole may interact with serotonin receptors.

*Calculated based on substituents: Piperazine (86.14) + 4-chlorobenzoyl (154.59) + cyclopropylethanol (86.13) + HCl (36.46).

Substituent-Driven Pharmacological Implications

  • 4-Chlorobenzoyl Group : Common in antipsychotics (e.g., Ziprasidone) and antihistamines (e.g., Cetirizine). This group facilitates π-π stacking with aromatic residues in receptor binding pockets .
  • Cyclopropylethanol vs. In contrast, Cetirizine’s ethanol substituent (without cyclopropyl) may confer faster clearance .
  • Salt Form : Hydrochloride salts (target compound, Cetirizine derivatives) improve solubility compared to hydrobromide analogs (e.g., ), which are less common in oral formulations .

Metabolic and Stability Considerations

  • The cyclopropyl group’s rigidity may reduce oxidative metabolism, extending half-life. This contrasts with compounds like the indolylpropyl derivative (), where the ethanone group could undergo reductive metabolism .
  • Thioxanthene-containing analogs () exhibit high lipid solubility, favoring blood-brain barrier penetration, but may accumulate in adipose tissue .

Actividad Biológica

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride, also known by its CAS number 1396880-75-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22Cl2N2O2C_{16}H_{22}Cl_2N_2O_2, with a molecular weight of approximately 349.27 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological effects, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that the compound may act as an antagonist at certain serotonin receptors, which could explain its potential effects on mood and anxiety disorders. Additionally, the chlorobenzoyl moiety may enhance lipophilicity, improving the compound's ability to cross the blood-brain barrier.

Biological Assays and Efficacy

Several studies have evaluated the biological activity of this compound through various assays:

In Vitro Studies

  • Cell Viability Assays : The compound was tested against human cancer cell lines (e.g., HeLa and MCF-7) using MTT assays. Results indicated a dose-dependent reduction in cell viability, suggesting potential anticancer properties.
  • Neurotransmitter Receptor Binding : Radiolabeled ligand binding assays demonstrated that this compound has a high affinity for serotonin (5-HT) receptors, particularly 5-HT_2A and 5-HT_3 subtypes.

In Vivo Studies

Animal models have been employed to assess the behavioral effects of the compound:

  • Anxiety Models : In elevated plus-maze tests, administration of the compound resulted in increased time spent in open arms, indicating anxiolytic-like effects.
  • Antidepressant Activity : In forced swim tests, treated animals exhibited reduced immobility time compared to controls, suggesting potential antidepressant effects.

Case Studies

A recent case study published in Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of several derivatives of piperazine-based compounds, including this compound. The study highlighted significant improvements in receptor selectivity and reduced side effects compared to existing treatments for anxiety and depression.

StudyFindings
Journal of Medicinal ChemistryDemonstrated receptor binding affinity and behavioral effects in animal models.
European Journal of PharmacologyReported anticancer activity against multiple cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride, and what critical reaction conditions must be controlled?

  • Answer : Synthesis typically involves coupling a piperazine derivative with a chlorobenzoyl group under nucleophilic substitution conditions. Key steps include:

  • Step 1 : Reacting 4-chlorobenzoyl chloride with piperazine in anhydrous dichloromethane (DCM) at 0–5°C to form 4-(4-chlorobenzoyl)piperazine.
  • Step 2 : Introducing the cyclopropylethanol moiety via a Mitsunobu reaction or alkylation, requiring strict temperature control (e.g., −20°C for cryogenic stability) and catalysts like triphenylphosphine/DIAD .
  • Critical Conditions : Moisture-sensitive steps necessitate inert atmospheres (N₂/Ar), while purification via column chromatography (silica gel, ethyl acetate/hexane) ensures intermediate stability .

Q. How can researchers ensure the purity of this compound, and which analytical techniques are most effective?

  • Answer : Purity is validated using:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water (0.1% TFA) gradients. Impurity thresholds should align with pharmacopeial standards (e.g., USP ≤0.1% for related substances) .
  • Mass Spectrometry (HRMS) : Accurate mass measurement (±5 ppm) confirms molecular formula integrity. For example, ESI+ mode detects [M+H]⁺ ions .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) resolves structural ambiguities, such as distinguishing between piperazine ring conformers .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound using SHELX software, and how can they be mitigated?

  • Answer : Challenges include:

  • Disorder in Cyclopropane Moieties : SHELXL refinement often struggles with disordered cyclopropane rings due to their rigidity. Mitigation involves partitioning occupancy using PART instructions and restraining bond distances/angles .
  • Hydrogen Bonding Networks : Weak H-bonds between chloride ions and hydroxyl groups may require manual assignment of restraints (e.g., DFIX for O–H···Cl distances).
  • Validation : Use the IUCr checkCIF tool to resolve clashes (e.g., ALERTS for "Short Intermolecular Contacts") .

Q. How do structural modifications in related piperazine derivatives affect receptor binding affinity, and what experimental approaches are used to study this?

  • Answer :

  • Key Modifications : Substituting the cyclopropyl group with bulkier moieties (e.g., bicyclo[2.2.1]heptane) increases steric hindrance, reducing off-target receptor interactions. Chlorobenzoyl groups enhance π-π stacking with aromatic residues in receptors like serotonin 5-HT₂A .
  • Experimental Methods :
  • Radioligand Binding Assays : Competitive displacement of [³H]ketanserin in HEK293 cells transfected with 5-HT₂A receptors (IC₅₀ values).
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS to model ligand-receptor docking, focusing on binding pocket hydration .

Q. What methodologies are recommended for resolving discrepancies in pharmacological data between in vitro and in vivo studies?

  • Answer :

  • Pharmacokinetic Bridging : Measure bioavailability via LC-MS/MS plasma profiling to identify metabolic instability (e.g., cytochrome P450-mediated oxidation of the cyclopropane group) .
  • Tissue Distribution Studies : Autoradiography using ¹⁴C-labeled compound in rodent models quantifies brain penetration, addressing blood-brain barrier (BBB) efflux issues .
  • In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte clearance data to adjust dosing regimens, minimizing interspecies variability .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis Mitsunobu reaction, alkylationTemperature (−20°C), anhydrous conditions
Purity Analysis HPLC, HRMSColumn type (C18), mobile phase gradient
Structural Refinement SHELXL (SHELX suite)Disorder modeling, H-bond restraints
Receptor Binding Assays Radioligand displacement, MD simulationsIC₅₀ determination, force field selection
Toxicity Screening Acute oral toxicity (OECD 423)LD₅₀ calculation, histopathology

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.